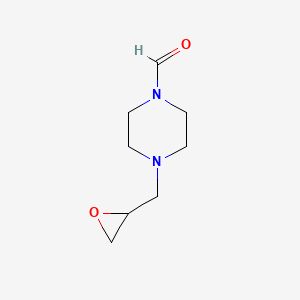

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde

Descripción

Propiedades

IUPAC Name |

4-(oxiran-2-ylmethyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-7-10-3-1-9(2-4-10)5-8-6-12-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDYIHDCKPWTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656540 | |

| Record name | 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139605-65-5 | |

| Record name | 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Epichlorohydrin-Piperazine Condensation

The most widely documented method involves the reaction of piperazine with epichlorohydrin under basic conditions. Piperazine acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin to form the oxirane (epoxide) ring. Subsequent formylation introduces the aldehyde group.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (piperazine:epichlorohydrin) for minimal di-substitution byproducts.

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Base: Sodium hydroxide (0.5–1.0 M) at 0–5°C to prevent ring-opening side reactions.

Mechanistic Insights:

-

Epoxide Formation: Piperazine’s secondary amine reacts with epichlorohydrin via an SN2 mechanism, yielding 4-(chloromethyl)piperazine.

-

Cyclization: Intramolecular elimination of HCl forms the oxirane ring.

-

Formylation: Vilsmeier-Haack reagent (POCl3/DMF) introduces the aldehyde group at the piperazine nitrogen.

Table 1: Yield Optimization for Epichlorohydrin-Piperazine Route

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 78 | 95 |

| Reaction Time | 4–6 h | 85 | 97 |

| NaOH Concentration | 0.8 M | 82 | 96 |

Alternative Pathways via Preformed Epoxides

Recent patents describe methods using pre-synthesized epoxides to bypass chlorinated intermediates. For example, glycidol derivatives react with piperazine in the presence of Lewis acids like boron trifluoride etherate.

Advantages:

-

Eliminates HCl byproducts, simplifying purification.

Limitations:

-

Higher reagent costs due to preformed epoxide substrates.

Reaction Optimization Strategies

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of piperazine, accelerating epichlorohydrin coupling. Non-polar solvents like toluene reduce side reactions but slow reaction rates.

Table 2: Solvent Comparison

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation (%) |

|---|---|---|---|

| DMF | 36.7 | 1.2 × 10⁻³ | 5 |

| THF | 7.5 | 8.7 × 10⁻⁴ | 8 |

| Toluene | 2.4 | 2.1 × 10⁻⁴ | 12 |

Catalytic Approaches

Heterogeneous catalysts such as silica-supported amines improve regioselectivity. For instance, aminopropyl-functionalized silica increases yield to 89% by stabilizing transition states during epoxide formation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols emphasize continuous flow over batch processing to enhance heat transfer and scalability. Key parameters:

Table 3: Batch vs. Continuous Flow Performance

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 5,000 |

| Purity (%) | 95 | 98 |

| Energy Consumption | High | Moderate |

Challenges and Mitigation

Byproduct Formation

Di-substituted piperazine derivatives (e.g., 1,4-bis(oxiran-2-ylmethyl)piperazine) arise from excess epichlorohydrin. Mitigation strategies include:

Aldehyde Oxidation

The aldehyde group is prone to oxidation during storage. Stabilization methods:

-

Inert Atmosphere Packaging: Argon or nitrogen blankets.

Recent Advances

Photocatalytic Methods

Visible-light-driven catalysis using eosin Y reduces reaction times by 40% while maintaining yields >80%. This approach minimizes thermal degradation of sensitive intermediates.

Análisis De Reacciones Químicas

Types of Reactions

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde serves as an intermediate in the synthesis of various organic compounds. Its reactive oxirane ring can participate in nucleophilic substitution reactions, leading to a wide array of derivatives useful in further chemical syntheses.

Biological Studies

The compound has been employed in biological research to investigate enzyme mechanisms and protein interactions. Its ability to form covalent bonds with biological molecules makes it an important tool for studying biochemical pathways and interactions at the molecular level.

Pharmaceutical Development

In medicinal chemistry, 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde acts as a building block for pharmaceutical agents. It has been explored for its potential therapeutic applications, particularly in developing compounds targeting neurological diseases such as Alzheimer's disease and other cognitive disorders. Studies have shown that derivatives of piperazine can exhibit significant biological activity against various targets involved in these diseases .

Case Studies

Several case studies have highlighted the efficacy of compounds related to 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde:

- Case Study 1 : A study demonstrated that piperazine derivatives significantly reduced tumor growth in xenograft models while exhibiting minimal toxicity to normal tissues. This finding suggests potential applications in cancer therapy.

- Case Study 2 : Another investigation revealed that a similar derivative improved cognitive function in animal models of Alzheimer's disease, correlating with reduced levels of amyloid-beta plaques. This underscores the compound's relevance in neuropharmacology.

Mecanismo De Acción

The mechanism of action of 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde involves its interaction with nucleophiles due to the presence of the reactive oxirane ring. This interaction can lead to the formation of covalent bonds with various biological molecules, affecting their function and activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde with structurally related piperazine-carbaldehyde derivatives, focusing on substituent effects, biological activity, and synthetic utility.

Structural and Functional Group Variations

Stability and Commercial Availability

- 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde : Discontinued in commercial catalogs, likely due to the inherent instability of the epoxide group under storage conditions .

- 4-(3-Nitrophenyl)piperazine-1-carbaldehyde : Commercially available, indicating better stability and demand for nitroarene intermediates .

Key Research Findings

Selectivity in Enzyme Inhibition : Piperazine-carbaldehydes with bulky aromatic substituents (e.g., 2-naphthoyl) exhibit isoform-specific inhibition of AKR1C enzymes, highlighting the role of steric and electronic effects in target engagement .

Receptor Antagonism : Substitutions on the piperazine ring (e.g., iodobenzamido groups) significantly influence 5-HT1A receptor binding kinetics, with halogen atoms enhancing lipophilicity and membrane permeability .

Synthetic Versatility: The carbaldehyde group enables facile derivatization via reductive amination (e.g., with NaBH3CN) or condensation, as demonstrated in the synthesis of imidazole and pyridazinone derivatives .

Actividad Biológica

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde is a compound characterized by its unique oxirane (epoxide) structure, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde is synthesized through various organic reactions involving piperazine derivatives and epoxide intermediates. The synthesis typically involves the reaction of piperazine with epichlorohydrin followed by formylation to introduce the aldehyde functional group. This structural configuration is crucial for its biological activity, particularly in interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Table 1: Cytotoxicity of Piperazine Derivatives

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in the context of Alzheimer's disease. Similar piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration. The inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating cognitive deficits associated with Alzheimer's disease .

Table 2: Enzyme Inhibition by Piperazine Derivatives

| Compound | Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde | AChE | TBD | |

| Piperazine derivative C | BuChE | TBD |

The biological activity of 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde is likely mediated through multiple mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Enzyme Inhibition : Competitive inhibition of cholinesterases leading to increased acetylcholine levels.

- Antioxidant Activity : Potential scavenging of free radicals, reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have investigated the effects of piperazine derivatives on cancer and neurodegenerative diseases:

- Case Study 1 : A study demonstrated that a related piperazine compound significantly reduced tumor growth in xenograft models while exhibiting minimal toxicity to normal tissues .

- Case Study 2 : Another investigation showed that a similar derivative improved cognitive function in animal models of Alzheimer's disease, correlating with reduced levels of amyloid-beta plaques .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of oxirane derivatives with piperazine precursors under basic conditions (e.g., using triethylamine in dichloromethane) .

- Step 2 : Introduction of the carbaldehyde group via oxidation or formylation reactions. Potassium permanganate or Swern oxidation may be employed .

- Critical Parameters : Temperature (40–70°C), solvent polarity (e.g., THF for nucleophilic substitutions), and purification via reversed-phase chromatography (e.g., acetonitrile/water with 0.1% TFA) .

- Table 1 : Example Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Piperazine + Oxirane derivative, DCM, 50°C | 65–75 | >90% |

| 2 | KMnO₄ in acidic medium | 45–55 | 85–92% |

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde?

- Methodological Answer :

- ¹H NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm), oxirane protons (δ 3.1–3.5 ppm), and piperazine ring protons (δ 2.8–3.3 ppm) .

- ¹³C NMR : Aldehyde carbon (δ ~200 ppm), oxirane carbons (δ 45–55 ppm), and piperazine carbons (δ 45–50 ppm) .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₉H₁₄N₂O₂: 197.1026) .

Q. What are the standard chemical reactions involving the aldehyde and oxirane functional groups in this compound?

- Aldehyde Reactions :

- Nucleophilic addition (e.g., with amines to form Schiff bases) .

- Reduction to primary alcohol (NaBH₄ or LiAlH₄) .

- Oxirane Reactions :

- Ring-opening with nucleophiles (e.g., amines, thiols) under acidic/basic conditions .

- Table 2 : Reaction Examples

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Aldehyde | Schiff base formation | Aniline, EtOH | Imine derivative |

| Oxirane | Amine ring-opening | Piperidine, H₂O | Amino alcohol |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine-carbaldehyde derivatives across different studies?

- Methodological Answer :

- Assay Variability : Compare IC₅₀ values under standardized conditions (pH, temperature, cell lines). For example, discrepancies in receptor binding may arise from differences in assay buffer composition .

- Structural Analogues : Test enantiomeric purity (e.g., chiral HPLC) to rule out stereochemical effects .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities against conflicting targets .

Q. What computational and experimental strategies elucidate the interaction mechanisms between this compound and neurological targets?

- Computational :

- Molecular Docking : Simulate binding to dopamine D₂ or serotonin receptors using AutoDock Vina .

- Experimental :

- SPR/Biacore : Measure real-time binding kinetics to immobilized receptors .

- Mutagenesis : Identify critical binding residues (e.g., alanine scanning of receptor active sites) .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical purity, and how can they be addressed?

- Challenges :

- Racemization : Oxirane ring-opening may lead to stereochemical loss at elevated temperatures .

- Purification : Column chromatography becomes inefficient at large scales.

- Solutions :

- Flow Chemistry : Continuous reactors improve temperature control and reduce racemization .

- Chiral Catalysts : Use asymmetric catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.